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Compound of Interest

Compound Name: Febuxostat impurity 6

Cat. No.: B602056 Get Quote

IUPAC Name: Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-

carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic

management of hyperuricemia in patients with gout. As with any active pharmaceutical

ingredient (API), the identification, characterization, and control of impurities are critical for

ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive

overview of Febuxostat Impurity 6, a known process-related impurity.

Chemical Identity
Parameter Value

IUPAC Name
Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-

isobutoxyphenyl)-4-methylthiazole-5-carboxylate

CAS Number 1271738-74-9

Molecular Formula C18H22N2O4S

Molecular Weight 362.45 g/mol

Quantitative Data
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Detailed quantitative spectroscopic data for Febuxostat Impurity 6 is often proprietary and

provided with the purchase of a reference standard from specialized suppliers. However, based

on the known structure, the expected spectroscopic characteristics are outlined below.

Spectroscopic Data (Expected)
Technique Expected Characteristics

¹H NMR

Signals corresponding to the ethyl ester protons

(triplet and quartet), isobutoxy protons (doublet,

multiplet, and doublet), aromatic protons, a

singlet for the methyl group on the thiazole ring,

a singlet for the oxime proton, and a singlet for

the N-OH proton.

¹³C NMR

Resonances for the carbonyl carbon of the

ester, carbons of the thiazole and phenyl rings,

the oxime carbon, and carbons of the ethyl and

isobutoxy groups.

Mass Spectrometry (MS)

A molecular ion peak [M]+ or [M+H]+

corresponding to the molecular weight of

362.45. Fragmentation patterns would likely

involve the loss of the ethoxy group, the

isobutoxy group, and cleavage of the thiazole

ring.

Infrared (IR) Spectroscopy

Characteristic absorption bands for N-OH

stretching, C=N stretching of the oxime, C=O

stretching of the ester, C-O stretching of the

ether and ester, and aromatic C-H stretching.

Note: The actual spectral data should be confirmed using a certified reference standard.

Experimental Protocols
Synthesis of Febuxostat Impurity 6
The synthesis of Febuxostat Impurity 6 is not extensively detailed in publicly available

literature. However, a plausible synthetic route can be inferred from the synthesis of Febuxostat

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b602056?utm_src=pdf-body
https://www.benchchem.com/product/b602056?utm_src=pdf-body
https://www.benchchem.com/product/b602056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and related compounds. A likely precursor is ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-

methylthiazole-5-carboxylate.

Hypothetical Synthesis Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 2-(3-formyl-4-
isobutoxyphenyl)-4-

methylthiazole-5-carboxylate

Hydroxylamine HCl,
Base (e.g., NaOAc),

Solvent (e.g., Ethanol)

Reacts with Febuxostat Impurity 6Yields
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Sample Preparation

HPLC Analysis

Data Processing

Febuxostat API Sample

Dissolve in Diluent
(e.g., Acetonitrile:Water)

Filter through 0.45 µm filter

Inject into HPLC System

Chromatographic Separation
(Gradient Elution)

UV Detection

Integrate Peak Areas

Quantify Impurity 6
(vs. Reference Standard)
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To cite this document: BenchChem. [Technical Guide: Febuxostat Impurity 6]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602056#febuxostat-impurity-6-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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